molecular formula C9H9ClO2S B14148575 3-Chloro-2-methyl-4-(methylthio)benzoic acid CAS No. 118939-10-9

3-Chloro-2-methyl-4-(methylthio)benzoic acid

Cat. No.: B14148575
CAS No.: 118939-10-9
M. Wt: 216.68 g/mol
InChI Key: ZJUFNJLIIIWXEU-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-4-(methylthio)benzoic acid is an organic compound with the molecular formula C9H9ClO2S It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methyl-4-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method is the chlorination of 2-methyl-4-(methylthio)benzoic acid. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methyl-4-(methylthio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-2-methyl-4-(methylthio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-4-(methylthio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methylthio groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison: 3-Chloro-2-methyl-4-(methylthio)benzoic acid is unique due to the presence of both a chlorine atom and a methylthio group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry, biology, and medicine.

Properties

CAS No.

118939-10-9

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

3-chloro-2-methyl-4-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H9ClO2S/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12)

InChI Key

ZJUFNJLIIIWXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)SC)C(=O)O

Origin of Product

United States

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